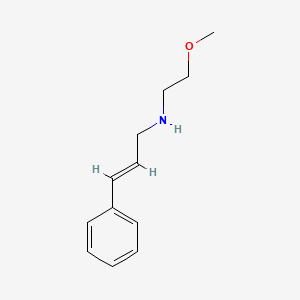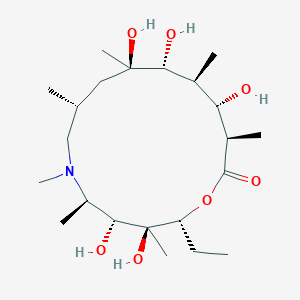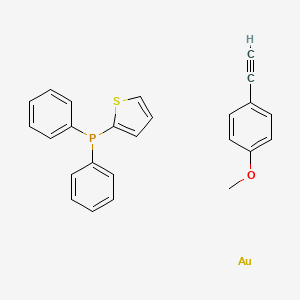
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold is a complex organometallic compound that combines the properties of phosphane, thiophene, ethynyl, and gold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold typically involves multi-step reactions. One common method includes the following steps:
Formation of Diphenyl(thiophen-2-yl)phosphane: This can be achieved through the reaction of thiophene-2-boronic acid with diphenylphosphine in the presence of a palladium catalyst.
Synthesis of 1-ethynyl-4-methoxybenzene: This compound can be synthesized via the Sonogashira coupling reaction between 4-iodoanisole and ethynyltrimethylsilane, followed by deprotection.
Complexation with Gold: The final step involves the coordination of the synthesized ligands with a gold precursor, such as chloro(triphenylphosphine)gold(I), under suitable conditions to form the desired organometallic complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phosphane and thiophene moieties can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ethynyl group can produce alkenes or alkanes.
Applications De Recherche Scientifique
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold has several scientific research applications:
Catalysis: It can act as a catalyst in various organic transformations, including cross-coupling reactions and oxidation processes.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Its potential bioactivity is being explored for the development of new therapeutic agents, particularly in the field of anti-cancer research.
Mécanisme D'action
The mechanism of action of Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold involves its interaction with molecular targets through coordination chemistry. The gold center can facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The thiophene and phosphane moieties contribute to the compound’s electronic properties, enhancing its reactivity and selectivity in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: A simpler phosphane compound without the thiophene and ethynyl groups.
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
Gold(I) chloride: A common gold precursor used in the synthesis of gold complexes.
Uniqueness
Diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold is unique due to its combination of phosphane, thiophene, and ethynyl groups coordinated to a gold center. This unique structure imparts distinct electronic and catalytic properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry.
Propriétés
Formule moléculaire |
C25H21AuOPS |
|---|---|
Poids moléculaire |
597.4 g/mol |
Nom IUPAC |
diphenyl(thiophen-2-yl)phosphane;1-ethynyl-4-methoxybenzene;gold |
InChI |
InChI=1S/C16H13PS.C9H8O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;1,4-7H,2H3; |
Clé InChI |
HWIUTLSXZCXKKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


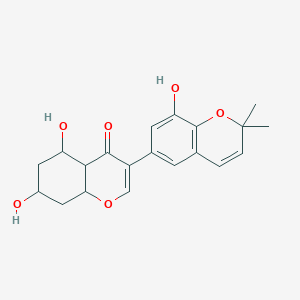
![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12339225.png)
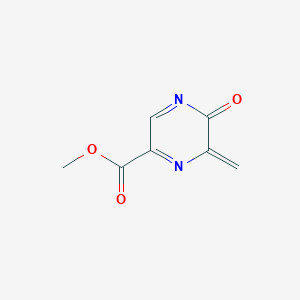
![1H-Imidazole-5-carboxylic acid, 4-methyl-2-[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12339239.png)
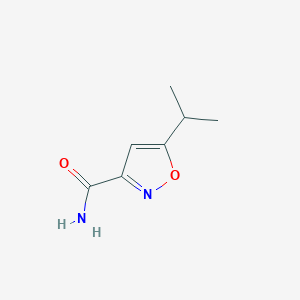
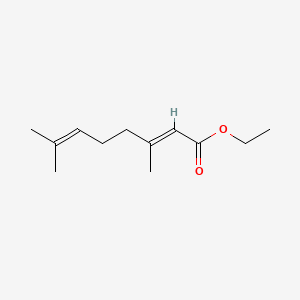
![N-[9-[(2R)-2-[[hydroxy(propan-2-yloxycarbonyloxymethoxy)phosphoryl]methoxy]propyl]purin-6-yl]-N-propan-2-ylcarbamate](/img/structure/B12339263.png)
![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
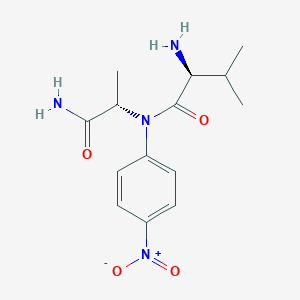
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)

